N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide
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Overview
Description
“N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is a common feature in many pharmaceutical drugs due to its bioactivity. The molecule also contains a fluorine atom attached to the benzene ring, which can enhance the molecule’s ability to penetrate biological membranes. The 3,5-dimethylphenoxy group could potentially increase the compound’s lipophilicity, improving its interaction with biological targets.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,5-dimethylphenol and its conversion to the corresponding phenoxyethyl compound. The resulting compound could then be coupled with 4-fluorobenzoyl chloride to introduce the benzamide group. Please note that this is a hypothetical synthesis route and the actual method could vary.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), an amide group (CONH2), and a fluorine atom. These functional groups could engage in various types of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and pi stacking.Chemical Reactions Analysis
As an organic compound, “N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide” could participate in various chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups (amide, fluorine) could impart polarity to the molecule, affecting its solubility in different solvents. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum.Scientific Research Applications
Fluorescent Molecular Probes
One of the applications involves the use of related compounds in the development of fluorescent molecular probes. These probes, characterized by their strong solvent-dependent fluorescence, are used to study various biological events and processes. The fluorescence-environment dependence, along with their large Stokes shift, makes them suitable for developing ultra-sensitive fluorescent molecular probes (Diwu et al., 1997).
Synthetic Routes for Pharmaceutical Compounds
Another application is found in the development of practical and scalable synthetic routes for pharmaceutical compounds. For instance, a novel synthesis approach for YM758 monophosphate, an If channel inhibitor, highlights an efficient synthetic route that avoids the use of unstable intermediates, thereby improving overall yield and simplifying the synthesis process (Yoshida et al., 2014).
Analysis of Intramolecular Interactions
Research has also focused on the analysis of long-range through-space couplings via intramolecular hydrogen bonds. Studies on compounds like 2-fluorobenzamide have revealed insights into spin-spin couplings and the influence of intramolecular hydrogen bonds on these interactions, providing a deeper understanding of molecular structure and behavior (Rae et al., 1993).
Novel Insecticides
Further, the chemical framework of N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide has inspired the development of novel insecticides like flubendiamide. This compound demonstrates exceptional insecticidal activity, particularly against lepidopterous pests, and is considered safe for non-target organisms. It introduces a new mode of action in the realm of insecticides (Tohnishi et al., 2005).
Safety And Hazards
Without specific data on this compound, it’s difficult to provide accurate safety and hazard information. However, as a general rule, handling of organic compounds should be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The potential applications of “N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide” would depend on its biological activity. Given the presence of a benzamide group, it could be interesting to explore its potential as a pharmaceutical drug. Further studies would be needed to evaluate its bioactivity, toxicity, and pharmacokinetics.
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRMBWFQABEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide |
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